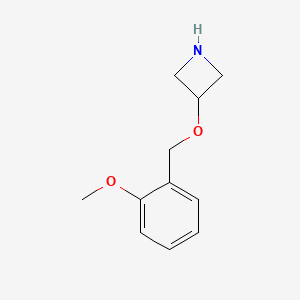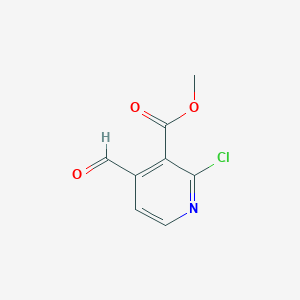
3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-hydroxy-6-méthyl-3,4-dihydroquinolin-2(1H)-one: est un composé hétérocyclique qui appartient à la famille des quinoléines. Il se caractérise par la présence d'un groupe amino, d'un groupe hydroxyle et d'un groupe méthyle liés au système cyclique de la quinoléine. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Amino-1-hydroxy-6-méthyl-3,4-dihydroquinolin-2(1H)-one peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques. Par exemple, la réaction du 2-amino-4-méthylphénol avec l'acétoacétate d'éthyle en présence d'une base comme l'éthylate de sodium peut conduire à la formation du composé souhaité. La réaction nécessite généralement un reflux du mélange dans l'éthanol pendant plusieurs heures.
Méthodes de production industrielle
En milieu industriel, la production de 3-Amino-1-hydroxy-6-méthyl-3,4-dihydroquinolin-2(1H)-one peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu, un contrôle précis de la température et des techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Amino-1-hydroxy-6-méthyl-3,4-dihydroquinolin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle ou pour convertir le groupe amino en une amine.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide ou basique.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en présence d'une base comme la pyridine.
Principaux produits formés
Oxydation : Formation de 3-céto-1-hydroxy-6-méthyl-3,4-dihydroquinolin-2(1H)-one.
Réduction : Formation de 3-amino-6-méthyl-3,4-dihydroquinolin-2(1H)-one.
Substitution : Formation de dérivés N-substitués du composé d'origine.
4. Applications de la recherche scientifique
La 3-Amino-1-hydroxy-6-méthyl-3,4-dihydroquinolin-2(1H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête potentiel pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Amino-1-hydroxy-6-méthyl-3,4-dihydroquinolin-2(1H)-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes ou interférer avec des processus cellulaires, conduisant à ses effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Amino-1-hydroxyquinolin-2(1H)-one: Manque le groupe méthyle en position 6.
3-Amino-6-méthylquinolin-2(1H)-one: Manque le groupe hydroxyle en position 1.
1-Hydroxy-6-méthylquinolin-2(1H)-one: Manque le groupe amino en position 3.
Unicité
La 3-Amino-1-hydroxy-6-méthyl-3,4-dihydroquinolin-2(1H)-one est unique en raison de la présence des trois groupes fonctionnels (amino, hydroxyle et méthyle) sur le cycle quinoléine. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-6-2-3-9-7(4-6)5-8(11)10(13)12(9)14/h2-4,8,14H,5,11H2,1H3 |
Clé InChI |
YHNKOXHFIAAWOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C(C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
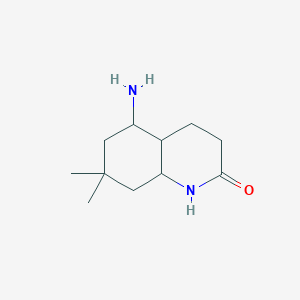


![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
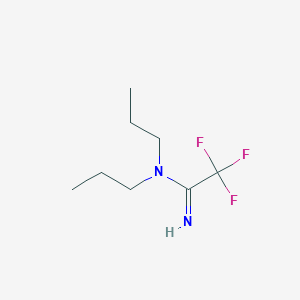

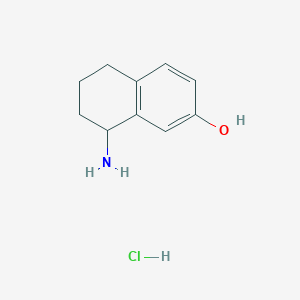
![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
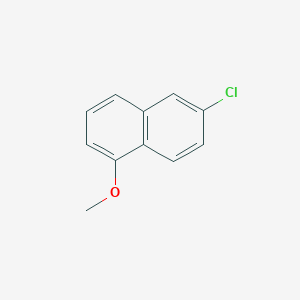
![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
